

preparing IGF1Rtide stock solutions and working concentrations

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Compound of Interest		
Compound Name:	IGF1Rtide	
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Application Notes and Protocols for IGF1Rtide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Insulin-like Growth Factor 1 Receptor (IGF-1R) is a transmembrane tyrosine kinase that plays a crucial role in cell proliferation, growth, and survival.[1][2] Its signaling cascade is implicated in the progression of various cancers, making it a significant target for therapeutic intervention.[3][4] **IGF1Rtide** is a synthetic peptide antagonist derived from the human IRS-1 protein, specifically residues 891-902.[5] It acts as a competitive inhibitor, blocking the downstream signaling of IGF-1R. These application notes provide detailed protocols for the preparation of **IGF1Rtide** stock solutions and their application in common cell-based assays to study IGF-1R signaling.

Data Presentation

Table 1: Physicochemical Properties of IGF1Rtide



Property	Value	Reference
Amino Acid Sequence	KKKSPGEYVNIEFG	[5]
Molecular Weight	1595.83 g/mol	
Form	Lyophilized Powder	
Purity (by HPLC)	≥95%	
Storage Temperature	-20°C (as lyophilized powder)	[5]

Table 2: Recommended Solvents and Storage for IGF1Rtide Solutions

Solution Type	Recommen ded Solvent	Concentrati on	Storage Temperatur e	Shelf Life	Reference
Stock Solution	25 mM Tris- HCl, pH 7.5	1 mg/mL	-20°C (in aliquots)	Up to 1 year (avoid freeze- thaw cycles)	[5]
Working Solution	Cell culture medium or assay buffer	Varies (e.g., 1-100 μM)	Use immediately	Not recommende d for storage	General Practice

Experimental Protocols

Protocol 1: Preparation of IGF1Rtide Stock Solution (1 mg/mL)

This protocol details the reconstitution of lyophilized **IGF1Rtide** to create a high-concentration stock solution.

Materials:

- IGF1Rtide lyophilized powder
- 25 mM Tris-HCl, pH 7.5, sterile



- Sterile, nuclease-free microcentrifuge tubes
- Pipettes and sterile tips

Procedure:

- Pre-cool the solvent: Before use, ensure the 25 mM Tris-HCl, pH 7.5 solution is cooled to 4°C.
- Equilibrate the peptide: Allow the vial of lyophilized **IGF1Rtide** to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation.
- Reconstitution:
 - Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
 - Carefully open the vial and add the appropriate volume of 25 mM Tris-HCl, pH 7.5 to achieve a final concentration of 1 mg/mL. For example, to a 1 mg vial of IGF1Rtide, add 1 mL of the Tris-HCl solution.
 - Gently swirl or vortex the vial at a low speed to dissolve the peptide completely.[6] Avoid vigorous shaking, which can cause peptide degradation.[7]
- Aliquot and Store:
 - \circ Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 μ L) in sterile microcentrifuge tubes.
 - Store the aliquots at -20°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of IGF1Rtide Working Solutions for Cell-Based Assays

This protocol describes the dilution of the stock solution to final working concentrations for use in cell culture experiments.

Materials:



- **IGF1Rtide** stock solution (1 mg/mL)
- Sterile cell culture medium or assay buffer
- Sterile microcentrifuge tubes
- Pipettes and sterile tips

Procedure:

- Thaw Stock Solution: Thaw a single aliquot of the IGF1Rtide stock solution on ice.
- Calculate Dilution: Determine the required volume of the stock solution to achieve the desired final working concentration. For cell-based assays, a typical starting range for peptide inhibitors is 1-100 μM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
 - Example Calculation for a 10 μM working solution:
 - Molar concentration of stock solution (1 mg/mL): (1 g/L) / (1595.83 g/mol) = 0.0006266 M = 626.6 μ M
 - Using the C1V1 = C2V2 formula to prepare 1 mL (1000 μ L) of a 10 μ M working solution: (626.6 μ M)(V1) = (10 μ M)(1000 μ L) V1 = (10 * 1000) / 626.6 = 15.96 μ L
 - $\circ~$ Therefore, add approximately 16 μL of the 1 mg/mL stock solution to 984 μL of cell culture medium or assay buffer.
- Prepare Working Solution: Add the calculated volume of the stock solution to the appropriate volume of pre-warmed cell culture medium or assay buffer. Mix gently by pipetting.
- Immediate Use: Use the freshly prepared working solution immediately for your experiments.
 Do not store diluted working solutions.[5]

Protocol 3: In Vitro Kinase Assay

This protocol outlines a general procedure for assessing the inhibitory effect of **IGF1Rtide** on IGF-1R kinase activity.



Materials:

- · Recombinant active IGF-1R protein
- **IGF1Rtide** (as substrate and/or inhibitor)
- ATP
- · Kinase assay buffer
- 96-well plate
- Plate reader

Procedure:

- Prepare a reaction mixture containing the kinase assay buffer, recombinant IGF-1R, and varying concentrations of IGF1Rtide as the inhibitor.
- Initiate the kinase reaction by adding ATP and a suitable substrate (if IGF1Rtide is not being used as the substrate).
- Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
- Terminate the reaction and measure the kinase activity using a suitable detection method, such as a phosphospecific antibody-based ELISA or a luminescence-based assay that quantifies the remaining ATP.
- Include appropriate controls (no enzyme, no inhibitor) to normalize the data.
- Calculate the IC50 value of IGF1Rtide by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 4: Cell Proliferation Assay (MTT Assay)

This protocol provides a method to evaluate the effect of **IGF1Rtide** on the proliferation of cancer cells.

Materials:



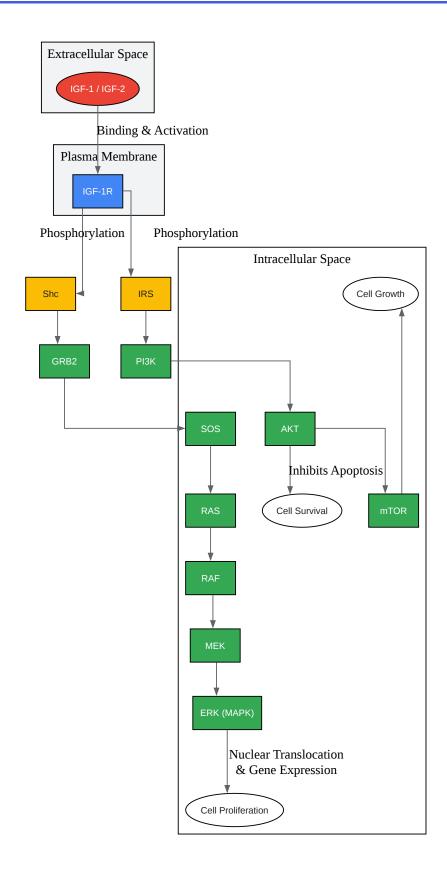
- Cancer cell line with known IGF-1R expression (e.g., MCF-7, HL-60)[8][9]
- Complete cell culture medium
- IGF1Rtide working solutions
- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
- Solubilization buffer (e.g., DMSO or acidified isopropanol)
- 96-well cell culture plate
- Microplate reader

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treatment: Replace the medium with fresh medium containing various concentrations of IGF1Rtide (e.g., 0, 1, 5, 10, 25, 50, 100 μM). Include a vehicle control (medium with the same concentration of the solvent used for the highest IGF1Rtide concentration).
- Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).[8]
- MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
- Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
- Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value of IGF1Rtide.

Visualizations

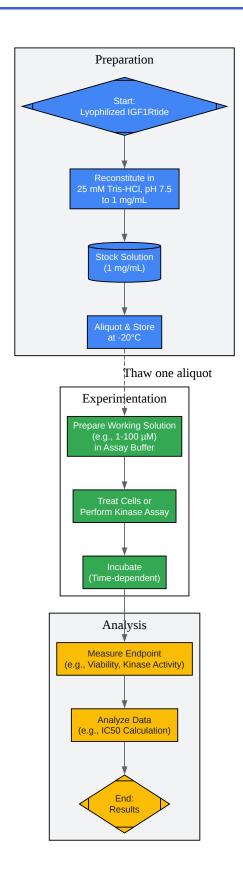




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Caption: IGF-1R Signaling Pathway.





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Caption: Experimental Workflow for IGF1Rtide.



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